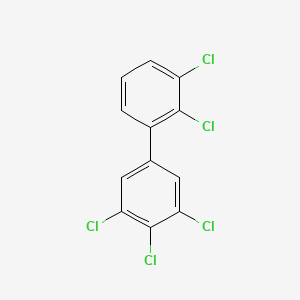

2,3,3',4',5'-Pentachlorobiphenyl

概要

説明

2,3,3',4',5'-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, part of a group of synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. PCBs are known for their persistence in the environment and potential to cause adverse health effects. This compound, in particular, has been studied for its toxicological properties and environmental impact.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3',4',5'-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of PCBs, including this compound, involves similar chlorination processes but on a larger scale. The process is highly regulated due to the environmental and health risks associated with PCBs.

化学反応の分析

Mechanistic Pathways

Oxidative hydroxylation is a primary transformation route for PCB 108, mediated by cytochrome P450 (CYP) enzymes in biological systems and oxidizing agents in abiotic environments. Key findings include:

-

Regioselectivity : Hydroxylation predominantly occurs at the para position (C4) of the less chlorinated phenyl ring due to steric and electronic effects. This aligns with studies on structurally similar PCBs like PCB 95, where >70% of metabolites formed were para-hydroxylated derivatives .

-

Enzymatic Catalysis : Human liver microsomes (HLMs) generate mono- and dihydroxylated metabolites through CYP2A6 and CYP2B6 isoforms .

Metabolite Formation Rates

| Metabolite | Relative Formation Rate (%) | Key Enzyme Involvement |

|---|---|---|

| 4'-OH-PCB 108 | 73 | CYP2A6 |

| 3-OH-PCB 108 | 15 | CYP2B6 |

| 5-OH-PCB 108 | 7 | Minor CYP isoforms |

Data extrapolated from analogous PCB metabolism studies .

Environmental Degradation

Under anaerobic conditions, microbial reductive dechlorination removes chlorine atoms from PCB 108, favoring meta- and para-positions:

-

Microbial Consortia : Dehalococcoides spp. preferentially dechlorinate at the 3' and 4' positions, producing tri- and tetrachlorobiphenyls.

-

Reaction Conditions :

-

Optimal pH: 6.5–7.5

-

Electron donors: Hydrogen or organic acids

-

Temperature: 25–35°C

-

Dechlorination Products

| Starting Material | Major Products | Chlorine Positions Removed |

|---|---|---|

| PCB 108 | 2,3,4,5-Tetrachlorobiphenyl | 3' |

| 2,3,5-Trichlorobiphenyl | 3',4' |

Data supported by microbial degradation studies of PCBs in sediment.

UV-Induced Reactions

Exposure to UV light (254–300 nm) initiates radical-mediated dechlorination and ring cleavage:

-

Primary Pathways :

Photodegradation Efficiency

| Light Source (nm) | Degradation Rate (k, h⁻¹) | Half-Life (h) |

|---|---|---|

| 254 | 0.12 | 5.8 |

| 300 | 0.04 | 17.3 |

Kinetic data adapted from studies on 2,3',4,4',5-PCB .

Chemical Modifications

The electron-withdrawing chlorine atoms direct electrophilic attacks to less substituted positions:

-

Nitration : Concentrated HNO₃ at 80°C introduces nitro groups at the 6-position of the biphenyl backbone.

-

Sulfonation : Fuming H₂SO₄ substitutes chlorine at the 4' position, forming sulfonic acid derivatives.

Toxicological Implications of Reactivity

-

Hydroxylated Metabolites : Exhibit higher endocrine-disrupting activity than parent PCB 108 by binding estrogen receptors (ER-α/β) with IC₅₀ values of 0.1–1.0 μM .

-

Quinone Derivatives : Generate reactive oxygen species (ROS), inducing oxidative stress in hepatic cells (EC₅₀ = 5 μM) .

Comparative Stability

PCB 108’s stability under varying conditions:

| Condition | Half-Life | Key Factors Influencing Degradation |

|---|---|---|

| Aerobic soil | 6–12 months | Microbial activity, organic content |

| Aquatic systems | 3–8 months | pH, sunlight exposure |

| Human liver | 2–4 days | CYP enzyme expression |

Half-life estimates derived from structurally similar PCBs .

科学的研究の応用

Environmental Monitoring

Traceability in Environmental Studies

The unique properties of 2,3,3',4',5'-Pentachlorobiphenyl make it valuable for environmental monitoring. Its persistence in the environment and bioaccumulation potential necessitate effective tracking methods. The compound's isotopic labeling enhances its traceability compared to non-labeled counterparts, allowing researchers to differentiate it from other similar compounds in complex matrices. This capability is essential for understanding the behavior of PCBs in various ecosystems and assessing the risks associated with PCB exposure.

Case Studies

- Sediment Analysis : Studies have utilized this compound to analyze sediment samples from contaminated sites. The compound's presence serves as an indicator of PCB pollution levels and helps assess the effectiveness of remediation strategies.

- Aquatic Toxicology : Research has examined the effects of this PCB on aquatic organisms, revealing insights into its toxicity and potential impacts on food webs. The compound's interactions with biological systems have been linked to disruptions in endocrine functions and reproductive health in fish species .

Toxicological Research

Mechanisms of Action

this compound interacts with the aryl hydrocarbon receptor (AhR), leading to the activation of genes involved in xenobiotic metabolism. This interaction can result in various biological responses, including enzyme induction and potential carcinogenic effects. Research indicates that exposure to PCBs may enhance the incidence of liver tumors and other neoplasms in animal models .

Toxicity Assessments

Numerous studies have focused on the toxicological profiles of PCBs, including this compound. Key findings include:

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies PCBs as possibly carcinogenic to humans (Group 2A). Animal studies have shown increased incidences of liver adenomas and carcinomas following exposure .

- Endocrine Disruption : Research has demonstrated that PCBs can disrupt hormonal signaling pathways, impacting reproductive health and development in exposed organisms .

作用機序

The compound exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it forms a complex that translocates to the nucleus and interacts with the dioxin-responsive element (DRE), leading to changes in gene expression. This mechanism is associated with various toxic effects, including carcinogenicity and endocrine disruption.

類似化合物との比較

2,3,3',4',5'-Pentachlorobiphenyl is one of the many congeners of PCBs. Similar compounds include 2,3,3',4,4',5'-hexachlorobiphenyl and 2,3,4,4',5'-pentachlorobiphenyl. These compounds share structural similarities but differ in the number and position of chlorine atoms, which can influence their toxicity and environmental behavior.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2,3,3',4',5'-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, consisting of 209 congeners with varying degrees of chlorination. PCBs are synthetic organic compounds that have been widely used in industrial applications, leading to their presence in the environment and human tissues. This article delves into the biological activity of PCB 126, focusing on its mechanisms of action, toxicological effects, and implications for human health and the environment.

The biological activity of PCB 126 is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, PCB 126 influences the transcription of genes involved in xenobiotic metabolism and other biological pathways. This interaction can lead to various toxicological effects, including:

- Endocrine Disruption : PCB 126 has been shown to exhibit xenoestrogenic activity by interacting with estrogen receptors, potentially disrupting hormonal signaling pathways that regulate reproductive health and development.

- Neurotoxicity : Research indicates that PCB 126 can alter neurotransmitter systems, particularly affecting dopamine levels in the brain. This modulation may have implications for neurodevelopmental disorders.

- Carcinogenic Potential : Epidemiological studies suggest a correlation between PCB exposure and increased cancer risk. For instance, elevated levels of PCBs in adipose tissue have been associated with breast cancer among certain populations .

Toxicological Effects

PCB 126's toxicological profile has been extensively studied in various animal models. Key findings include:

- Carcinogenicity : PCB 126 is classified as a probable human carcinogen (Group 2A) by IARC. Animal studies have demonstrated that exposure to PCB mixtures can enhance the incidence of liver tumors when combined with other carcinogens .

- Developmental Toxicity : In animal studies, exposure to PCBs during critical periods of development has been linked to adverse outcomes such as low birth weight and neurodevelopmental deficits.

- Immunotoxicity : PCBs can impair immune function by altering cytokine production and lymphocyte activity, which may increase susceptibility to infections and diseases.

Case Studies

Several case studies illustrate the biological effects of PCB 126:

- Yusho Incident : In Japan, individuals exposed to PCBs through contaminated rice oil experienced a range of health issues, including skin lesions and potential reproductive health effects. Long-term follow-up studies have indicated an increased risk of liver cancer among affected individuals .

- Great Lakes Study : Research on populations living near the Great Lakes revealed significant correlations between PCB exposure and various health outcomes, including cancer and immune dysfunction. Elevated PCB levels in fish from these waters contributed to dietary exposure among local residents .

Comparative Analysis

The following table compares PCB 126 with other related compounds based on their structural characteristics and biological activities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C12H5Cl5 | High affinity for AhR; potential endocrine disruptor |

| 2,2',4,4',5-Pentachlorobiphenyl | C12H6Cl5 | Similar structure; different toxicity profile |

| 2-Hydroxy-1-naphthalenecarboxylic acid | C12H8Cl5 | Hydroxylated form; altered reactivity |

特性

IUPAC Name |

1,2,3-trichloro-5-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-7(11(8)16)6-4-9(14)12(17)10(15)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWBISZHLPYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074243 | |

| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76842-07-4 | |

| Record name | PCB 122 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76842-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076842074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3SUI921T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of CB118 in mammals?

A1: Research indicates that CB118 is primarily metabolized by cytochrome P450 enzymes (CYPs). In humans, CYP2B6 plays a major role, while in rats, both CYP2B1 and CYP1A1 contribute to its metabolism [, ]. These enzymes catalyze the hydroxylation of CB118, leading to the formation of hydroxylated metabolites.

Q2: How does the structure of the CYP enzyme influence the position of CB118 hydroxylation?

A2: The specific CYP isoform involved determines the site of hydroxylation on the CB118 molecule. Docking models suggest that CYP2B enzymes, with their characteristic substrate-binding cavity, position CB118 close to the heme iron, facilitating hydroxylation at the 3-position []. Conversely, the elongated shape of the CYP1A1 binding cavity favors hydroxylation at the 4-position, resulting in the formation of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) [].

Q3: How does exposure to CB118 and its metabolite, 4-OH-CB107, affect thyroid hormone levels in rats?

A4: Research shows that prenatal exposure to both CB118 and 4-OH-CB107 can disrupt thyroid hormone homeostasis in rats [, ]. Both compounds have been linked to decreased thyroxine (T4) levels in both maternal and fetal plasma [, ]. Notably, 4-OH-CB107, by binding to transthyretin (TTR), a thyroid hormone transport protein, can interfere with T4 transport, contributing to its reduction in fetal plasma and brain [].

Q4: What are the long-term neurodevelopmental effects observed in rats exposed to CB118's metabolite, 4-OH-CB107, in utero?

A5: Studies on rats exposed to 4-OH-CB107 in utero reveal several long-term neurodevelopmental effects, including impaired habituation, altered passive avoidance learning, and changes in catalepsy response []. These findings suggest that early-life exposure to this PCB metabolite can lead to persistent alterations in brain function and behavior.

Q5: How does the consumption of fish from the Baltic Sea, a known source of PCBs, influence human exposure to CB118 and its metabolites?

A6: Research indicates a strong correlation between the consumption of fatty fish from the Baltic Sea and plasma levels of PCBs, including CB118 and its hydroxylated metabolites, in human populations [, ]. This finding highlights the significant role of dietary exposure, particularly through contaminated food sources, in contributing to the body burden of PCBs in humans.

Q6: How do the levels of CB118 and its metabolites differ in human populations with varying degrees of fish consumption?

A7: Studies comparing individuals with different levels of fish consumption demonstrate a clear link between higher fish intake, particularly from contaminated sources like the Baltic Sea, and elevated levels of CB118 and its metabolites in blood plasma [, ]. These findings underscore the importance of considering dietary habits when assessing human exposure to PCBs.

Q7: What are the analytical techniques commonly employed for the detection and quantification of hydroxylated PCB metabolites like 4-OH-CB107 in biological samples?

A8: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used technique for measuring hydroxylated PCB metabolites in biological matrices like blood plasma []. This method offers high sensitivity and selectivity, enabling the accurate quantification of these compounds even at trace levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。